5-Bromo-1H-pyrazol-3-amine hydrochloride
Description
5-Bromo-1H-pyrazol-3-amine hydrochloride (CAS No. 950739-21-6) is a brominated pyrazole derivative with a hydrochloride salt formulation. It is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and biochemical research . The compound is characterized by a pyrazole ring substituted with a bromine atom at the 5-position and an amine group at the 3-position. Its hydrochloride salt enhances solubility and stability, making it suitable for reactions requiring polar solvents.
Properties
Molecular Formula |
C3H5BrClN3 |
|---|---|
Molecular Weight |
198.45 g/mol |
IUPAC Name |
5-bromo-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C3H4BrN3.ClH/c4-2-1-3(5)7-6-2;/h1H,(H3,5,6,7);1H |
InChI Key |
UZOWWCHAXREFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazol-3-amine hydrochloride typically involves the bromination of 1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
5-Bromo-1H-pyrazol-3-amine hydrochloride has various applications in scientific research, particularly as a key intermediate in synthesizing pharmaceutical compounds .
Synthesis Method
5-bromo-1-methyl-1H-pyrazol-3-amine is synthesized using diethyl butynedioate as a raw material, which is then condensed with methylhydrazine to produce 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester . This ester reacts with tribromooxyphosphorus to form 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester . The resulting ester is hydrolyzed in a sodium hydroxide alcoholic solution to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid . This carboxylic acid reacts with azido dimethyl phosphate and tert-butyl alcohol to produce tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, which is finally hydrolyzed in trifluoroacetic acid to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine . The advantages of this method include a simple synthetic route, reasonable process selection, low raw material cost, readily available materials, convenient operation, and the avoidance of highly toxic reagents . This approach addresses the limitations of conventional methods, such as expensive raw materials, unsafe operations, and difficulties in scaling up .
Key Medical Intermediate
5-bromo-1-methyl-1H-pyrazol-3-amine is a crucial medical intermediate used in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors . PI3K inhibitors are significant in antitumor drugs because they inhibit the growth and sugar metabolism of tumor cells .
Release-Activated Calcium Channel (CRAC) Inhibitor
Structural modifications of 5-bromo-1-methyl-1H-pyrazol-3-amine can synthesize a release-activated calcium channel (CRAC) inhibitor . These compounds regulate calcium release and inhibit IL-2, making them potential treatments for rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit ATP-sensitive potassium channels in cardiac muscle, which is relevant for treating cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-1H-pyrazol-3-amine hydrochloride with analogous brominated pyrazole and heterocyclic derivatives, focusing on structural features, synthesis, and physicochemical properties.
Structural Analogues and Similarity Scores
Based on Tanimoto similarity scores (calculated using molecular fingerprints), the closest analogues include:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-1-methyl-1H-pyrazol-3-amine | 1174132-74-1 | 0.83 | Methyl group at 1-position (vs. free NH in target) |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 89088-55-1 | 0.62 | Pyrazolopyrimidine scaffold (vs. simple pyrazole) |
| 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one | N/A | N/A | Bromomethyl and ketone groups; aryl substitution |
Key Observations :
- The highest similarity (0.83) is observed with 5-bromo-1-methyl-1H-pyrazol-3-amine , differing only in the substitution at the pyrazole 1-position (methyl vs. proton in the target compound). This methyl group may influence steric hindrance and metabolic stability .
- Lower similarity scores (e.g., 0.62 for pyrazolopyrimidine derivatives) reflect increased structural complexity, such as fused ring systems .
Target Compound:
- Physicochemical Data: Limited in the evidence; however, the hydrochloride salt form implies higher water solubility compared to free-base analogues.
Comparable Compounds:
Compound 34 (5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole):
- Melting Point : 141–142°C.
- Synthesis : Involves condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine, followed by cyclization .
- Key Difference : Incorporates an indole-imidazole hybrid scaffold, contrasting with the simpler pyrazole core of the target compound.
Compound 35 (6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole):
- Melting Point : 133–134°C.
- Synthesis : Similar to Compound 34 but with a bromine shift to the indole 6-position, altering electronic properties .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one :
Comparative Insights :
- Melting points for the hydrochloride salt are likely higher than free-base analogues (e.g., Compound 34: 141–142°C) due to ionic interactions .
Biological Activity
5-Bromo-1H-pyrazol-3-amine hydrochloride is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.
- Molecular Formula : C₃H₄BrN₃·HCl
- Molecular Weight : 195.99 g/mol
- Structure : The compound features a bromine atom at the 5-position and an amine group at the 3-position of the pyrazole ring, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in drug development contexts. It is primarily noted for its role as an intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their involvement in regulating cell growth and metabolism. Additionally, modifications of this compound have shown potential as inhibitors for calcium release-activated calcium channels (CRAC), implicated in inflammatory diseases such as rheumatoid arthritis and asthma .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor or modulator of specific enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : The compound influences various cellular processes, including gene expression and cellular metabolism.
- Calcium Channel Regulation : It has been identified as a potential CRAC channel inhibitor, which could provide therapeutic benefits for conditions associated with excessive calcium signaling .
Anticancer Activity
A study highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, demonstrating notable cytotoxicity. For instance, it exhibited significant activity against A549 lung adenocarcinoma cells, reducing cell viability significantly compared to control treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrazol-3-amine | Bromine at 5-position | Anticancer and anti-inflammatory effects |
| 3-Bromo-1H-pyrazol-5-amine | Bromine at 3-position | Similar enzyme inhibition potential |
| 5-Methyl-1H-pyrazol-3-amine | Methyl group instead of bromine | Reduced activity compared to brominated variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
